Isothiocyanic acid

Description

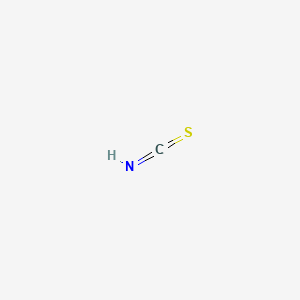

Structure

3D Structure

Properties

InChI |

InChI=1S/CHNS/c2-1-3/h2H | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHBQAYDJPGGLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHNS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185205 | |

| Record name | Isothiocyanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3129-90-6 | |

| Record name | Isothiocyanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3129-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiocyanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003129906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isothiocyanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Isothiocyanic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Isothiocyanates (R–N=C=S), the derivatives of isothiocyanic acid, are a class of naturally occurring and synthetic compounds with significant applications in medicinal chemistry and drug development. Renowned for their potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, the development of efficient and versatile synthetic methodologies for their preparation is of paramount importance. This guide provides an in-depth overview of the core synthetic strategies for accessing a diverse range of isothiocyanates, complete with experimental protocols, quantitative data, and visual workflows to aid in laboratory practice.

Core Synthetic Strategies

The synthesis of isothiocyanates can be broadly categorized into several key approaches, primarily based on the nature of the starting material. The most prevalent methods commence from primary amines, acyl halides, carboxylic acids, or sulfonyl chlorides.

Synthesis from Primary Amines

The conversion of primary amines to isothiocyanates is the most widely employed strategy, offering a high degree of flexibility in substrate scope. This approach can be further subdivided into two main pathways: the use of thiocarbonyl transfer reagents and the formation and subsequent decomposition of dithiocarbamate salts.

A general workflow for these syntheses is depicted below:

Caption: General synthetic routes to isothiocyanates from primary amines.

A popular and safer alternative to highly toxic reagents like thiophosgene involves the reaction of a primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to yield the corresponding isothiocyanate.[1][2] A variety of desulfurizing agents can be employed, allowing for optimization based on the substrate and desired reaction conditions.[2]

Experimental Protocol: Synthesis of Phenyl Isothiocyanate using Cyanuric Chloride [3]

-

To a mixture of aniline (20 mmol) and K₂CO₃ (5.52 g, 40 mmol) in 20 mL of water, add 1.82 g of CS₂ (24 mmol) dropwise over a period of 20–30 minutes at room temperature.

-

Stir the mixture for several hours until the complete conversion of aniline is confirmed by HPLC analysis.

-

Cool the reaction mixture to 0 °C.

-

Add a solution of 1.85 g of cyanuric chloride (10 mmol) in 15 mL of CH₂Cl₂ dropwise.

-

After the addition is complete, stir the mixture for another 0.5 hours.

-

Basify the mixture to a pH >11 with 6 N NaOH.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude phenyl isothiocyanate.

Quantitative Data: Synthesis from Primary Amines via Dithiocarbamates

| Starting Amine | Desulfurizing Agent | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Cyanuric Chloride | H₂O / CH₂Cl₂ | 0 - RT | 3.5 | 95 | [3] |

| Benzylamine | DMT/NMM/TsO⁻ | DCM | 90 (MW) | 0.05 | 94 | [4] |

| 4-Fluoroaniline | Cyanuric Chloride | H₂O / DMF | 40 | - | 94 | [3] |

| Cyclohexylamine | Tosyl Chloride | CH₂Cl₂ | RT | 0.5 | 92 | [5] |

| (R)-1-Phenylethylamine | DMT/NMM/TsO⁻ | DCM | 90 (MW) | 0.05 | 93 | [4] |

Synthesis of Acyl Isothiocyanates

Acyl isothiocyanates are valuable synthetic intermediates, often prepared from acyl chlorides or directly from carboxylic acids. The reaction of an acyl chloride with a thiocyanate salt is a common and effective method.

Experimental Protocol: Synthesis of Benzoyl Isothiocyanate from Benzoic Acid

-

To a solution of triphenylphosphine (1.0 mmol) and trichloroisocyanuric acid (0.3 mmol) in toluene (5 mL), add benzoic acid (0.8 mmol) and stir for 15 minutes.

-

Add potassium thiocyanate (2.0 mmol) and continue stirring at room temperature for 40 minutes.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture and purify by column chromatography on silica gel (n-hexane/ethyl acetate) to yield benzoyl isothiocyanate.

Quantitative Data: Synthesis of Acyl Isothiocyanates

| Starting Material | Reagents | Solvent | Temperature (°C) | Time | Yield (%) |

| Benzoic Acid | TCCA / TPP / KSCN | Toluene | RT | 40 min | 95 |

| Acetyl Chloride | KSCN | Acetone | RT - Reflux | 2 - 4 h | High |

| 4-Nitrobenzoic Acid | TCCA / TPP / KSCN | Toluene | RT | 30 min | 92 |

| Cinnamoyl Chloride | KSCN / TBAB | Benzene / H₂O | RT | 2 h | 83 |

TCCA: Trichloroisocyanuric Acid, TPP: Triphenylphosphine, KSCN: Potassium Thiocyanate, TBAB: Tetrabutylammonium Bromide

Synthesis of Sulfonyl Isothiocyanates

Sulfonyl isothiocyanates are typically synthesized from the corresponding sulfonyl chlorides. This transformation is achieved by the reaction of the sulfonyl chloride with a suitable thiocyanate salt.

Experimental Protocol: General Procedure for the Synthesis of Arenesulfonyl Isothiocyanates

-

A solution of the arenesulfonyl chloride (1 equivalent) in a dry, inert solvent such as acetone or acetonitrile is prepared.

-

To this solution, a slight excess of a thiocyanate salt, such as potassium thiocyanate or ammonium thiocyanate (1.1-1.2 equivalents), is added.

-

The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction.

-

The progress of the reaction is monitored by TLC or other suitable analytical techniques.

-

Upon completion, the inorganic salts are removed by filtration.

-

The solvent is evaporated under reduced pressure, and the crude sulfonyl isothiocyanate can be purified by distillation or crystallization.

Note: The reactivity of sulfonyl chlorides can vary, and optimization of reaction conditions (solvent, temperature, and reaction time) may be necessary for specific substrates.

Logical Workflow for Method Selection

The choice of synthetic method often depends on the available starting material and the desired isothiocyanate derivative. The following diagram illustrates a simplified decision-making process.

References

- 1. rsc.org [rsc.org]

- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 3. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Isothiocyanates: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical properties of isothiocyanic acid and its isomers

An In-depth Technical Guide to the Chemical Properties of Isothiocyanic Acid and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of this compound and its principal isomers: thiocyanic acid and fulminic acid. The document details their structural characteristics, reactivity, and stability, presenting quantitative data in comparative tables. Furthermore, it outlines key experimental protocols for their synthesis and characterization and visualizes fundamental chemical processes and biological pathways using Graphviz diagrams.

Introduction: Structure and Tautomerism

This compound (HNCS) and thiocyanic acid (HSCN) represent a classic example of tautomerism, existing in a dynamic equilibrium.[1][2][3] In the vapor phase, the this compound form is predominant, constituting approximately 95% of the mixture.[1][3] This equilibrium is fundamental to their chemical behavior and reactivity. Their isomer, fulminic acid (HCNO), is a highly unstable nitrile oxide.[4][5] The relative stability of the CHNO isomers follows the order: isocyanic acid (HNCO) > cyanic acid (HOCN) > fulminic acid (HCNO) > isofulminic acid (HONC).[4]

Comparative Chemical Properties

The distinct structural arrangements of these isomers lead to significant differences in their chemical and physical properties.

Acidity

Thiocyanic acid is classified as a moderately strong acid.[1][3] In contrast, its trimer, thiocyanuric acid, is a much weaker, polyprotic acid.

| Compound | pKa | Notes |

| Thiocyanic Acid (HSCN) | 1.1[1][3] | At 20 °C, extrapolated to zero ionic strength. |

| Thiocyanic Acid (HSCN) | ~0.93[6] | Predicted value. |

| Thiocyanuric Acid ((HNCS)₃) | 5.7, 8.4, 11.4[7] | Stepwise dissociation constants for the trimer. |

Molecular Geometry and Spectroscopic Data

Microwave spectroscopy has been instrumental in determining the precise molecular structures of these isomers.[8][9] The bond lengths and angles reveal fundamental differences in their electronic configurations, such as the predicted triple bond in thiocyanic acid versus the double bonds in this compound.[1][3]

| Parameter | This compound (HNCS) | Thiocyanic Acid (HSCN) | Fulminic Acid (HCNO) |

| Structure | H-N=C=S | H-S-C≡N | H-C≡N⁺-O⁻[4][8] |

| H-X Bond Length | 1.01 Å (H-N, assumed)[9] | --- | 1.027 Å (H-C)[8] |

| Central Bond Lengths | N=C: 1.218 Å[9]C=S: 1.557 Å[9] | N≡C: ~1.16 ÅC-S: ~1.76 Å (from methyl ester)[10] | C≡N: 1.161 Å[8]N-O: 1.207 Å[8] |

| Bond Angles | ∠HNC: 136°[9]∠NCS: ~180°[10] | ∠HSC: ~100° (from methyl ester)[10] | Quasi-linear geometry[4] |

| Dipole Moment | 1.72 D[9] | --- | --- |

| Key IR Peaks (cm⁻¹) | C=N: 2054C=S: 750[11] | --- | --- |

| Key Raman Peaks (cm⁻¹) | C=N: 2055C=S: 846[11] | --- | --- |

Physical Properties

Thiocyanic acid is a volatile and unstable compound, often encountered as a solution or gas, which readily polymerizes.[1][2][12] Fulminic acid is notoriously unstable and explosive, rarely isolated in its pure form.[4]

| Property | This compound (HNCS) | Thiocyanic Acid (HSCN) |

| Appearance | Colorless gas | Colorless liquid/gas, polymerizes to a white solid[1][2][12] |

| Melting Point | --- | -110 °C (monomer)[1][3] |

| Solubility | --- | Freely soluble in water and some organic solvents[2][13] |

Experimental Protocols

Synthesis of this compound (HNCS) and its Derivatives

A common laboratory-scale synthesis for generating HNCS gas involves the acidification of a thiocyanate salt. For organic isothiocyanates, the reaction of primary amines with carbon disulfide is a standard method.

Protocol 1: Generation of Gaseous HNCS This method is employed for spectroscopic studies where pure HNCS is required.

-

A saturated solution of potassium thiocyanate (KSCN) is prepared.

-

The solution is cooled to 0 °C.

-

Phosphorous acid (85%) is added dropwise to the cooled KSCN solution.[14]

-

The evolving HNCS gas is collected in a cooling trap at -196 °C.[14]

-

Impurities are removed by careful vacuum pumping at slightly elevated temperatures.[14]

Protocol 2: General Synthesis of Organic Isothiocyanates This procedure describes a versatile method for synthesizing R-NCS compounds from primary amines.[15]

-

A primary amine (5 mmol) is dissolved in 15 mL of a 1:1 ethanol/water mixture.

-

Carbon disulfide (CS₂, 5 eq.) and triethylamine (1 eq.) are added, and the solution is stirred overnight at room temperature to form a dithiocarbamate salt.[15]

-

A solution of elemental iodine (I₂, 1 eq.) in acetonitrile is added slowly until a yellow precipitate forms.

-

After stirring for 30 minutes, the organic solvent is concentrated. The product is extracted with n-hexane.

-

The organic phase is washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated to yield the isothiocyanate.

Synthesis of Thiocyanic Acid (HSCN)

Thiocyanic acid is typically prepared in solution for immediate use due to its instability.

Protocol 3: Preparation of Aqueous Thiocyanic Acid This method provides a dilute aqueous solution of HSCN.

-

Prepare a solution of ammonium thiocyanate ((NH₄)SCN).

-

Pass the solution through a cation-exchange resin (H⁺ form).[2]

-

The eluate will be a dilute solution of thiocyanic acid. A 5% aqueous solution can be stored for several weeks under refrigeration.[2]

Reactivity and Biological Significance

Reactions of Isothiocyanates

Isothiocyanates are electrophiles, with the carbon atom of the -NCS group being susceptible to nucleophilic attack.[10] This reactivity is central to their biological activity and their use as synthetic intermediates.

Biological Signaling Pathways

Many naturally occurring isothiocyanates, found in cruciferous vegetables, are recognized for their potent biological activities, including anticancer and antioxidant effects.[10][16][17] A primary mechanism for this is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[18][19] Isothiocyanates react with cysteine residues on Keap1, a repressor of Nrf2. This disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant and detoxification genes.[16][19]

Conclusion

This compound and its isomers, thiocyanic acid and fulminic acid, exhibit a rich and varied chemistry stemming from their distinct electronic and structural properties. While fulminic acid's utility is limited by its instability, the tautomeric system of isothiocyanic and thiocyanic acids provides a foundation for a broad range of chemical syntheses and biological interactions. For drug development professionals, understanding the reactivity of the isothiocyanate group, particularly its ability to modulate critical signaling pathways like Nrf2, is paramount for harnessing the therapeutic potential of this important class of organosulfur compounds.

References

- 1. Thiocyanic acid - Wikipedia [en.wikipedia.org]

- 2. Thiocyanic Acid [drugfuture.com]

- 3. Thiocyanic acid - Wikiwand [wikiwand.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Fulminic acid | CHNO | CID 521293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. Thiocyanuric acid - Wikipedia [en.wikipedia.org]

- 8. Fulminic acid - Wikipedia [en.wikipedia.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Isothiocyanate - Wikipedia [en.wikipedia.org]

- 11. rsc.org [rsc.org]

- 12. Thiocyanic Acid | HSCN | CID 781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 17. researchgate.net [researchgate.net]

- 18. Isothiocyanates: Unveiling the Health Benefits and Mechanisms of Cruciferous Compounds - Amerigo Scientific [amerigoscientific.com]

- 19. mdpi.com [mdpi.com]

The Genesis of Bioactivity: A Technical Guide to the Natural Sources and Precursors of Isothiocyanic Acid

For Researchers, Scientists, and Drug Development Professionals

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds renowned for their potent chemopreventive and therapeutic properties. This technical guide provides an in-depth exploration of their natural origins, the precursor molecules from which they are derived, and the biochemical processes governing their formation. Detailed experimental protocols for their extraction and analysis, alongside a summary of their quantitative distribution in common dietary sources, are presented. Furthermore, this guide elucidates the key signaling pathways modulated by isothiocyanates, offering insights into their mechanisms of action relevant to drug development.

Natural Sources and Precursors: The Glucosinolate-Myrosinase System

Isothiocyanic acid and its derivatives are not typically found in their active form within intact plant tissues. Instead, they exist as stable precursor molecules called glucosinolates . These sulfur-containing secondary metabolites are characteristic of plants in the order Brassicales, which includes a wide array of commonly consumed cruciferous vegetables.[1][2][3] To date, over 200 different glucosinolates have been identified, each with a unique side chain that gives rise to a specific isothiocyanate upon hydrolysis.[4]

The conversion of glucosinolates to isothiocyanates is catalyzed by the enzyme myrosinase (thioglucoside glucohydrolase, EC 3.2.1.147).[5][6] In healthy plant cells, glucosinolates and myrosinase are spatially segregated. Glucosinolates are primarily stored in the vacuoles of "S-cells," while myrosinase is sequestered in adjacent "myrosin cells."[6] This compartmentalization prevents premature hydrolysis. When the plant tissue is damaged, for instance, by chewing, cutting, or pest attack, the cellular compartments are ruptured, allowing myrosinase to come into contact with glucosinolates.[1][6]

This interaction initiates a rapid enzymatic hydrolysis, cleaving the glucose molecule from the glucosinolate to produce an unstable aglycone intermediate.[1][7] This intermediate then spontaneously rearranges to form an isothiocyanate.[5] This defense mechanism is often referred to as the "mustard oil bomb" due to the pungent and often toxic nature of the resulting isothiocyanates, which deter herbivores and pathogens.[4][5]

The specific type of isothiocyanate formed is dependent on the parent glucosinolate. For example, glucoraphanin is the precursor to sulforaphane, sinigrin is the precursor to allyl isothiocyanate, and gluconasturtiin is the precursor to phenethyl isothiocyanate.[2][8] The profile and concentration of glucosinolates can vary significantly between different cruciferous vegetables, and even between different tissues of the same plant.[1]

Data Presentation: Glucosinolate Content in Cruciferous Vegetables

The following tables summarize the quantitative data on the concentration of major glucosinolates in various raw cruciferous vegetables. The values are presented to facilitate comparison between different sources. It is important to note that glucosinolate content can be influenced by factors such as cultivar, growing conditions, and storage.

Table 1: Glucosinolate Content in Selected Brassica Vegetables (µmol/g dry weight)

| Glucosinolate | Broccoli | Cabbage | Cauliflower | Kale | Pakchoi | Radish |

| Aliphatic | ||||||

| Progoitrin | 0.11 | 53.53 | 0.05 | 0.09 | 0.04 | 0.03 |

| Sinigrin | 0.28 | 0.17 | 35.43 | 66.49 | 0.18 | 0.02 |

| Gluconapin | 0.14 | 0.11 | 0.12 | 0.16 | 103.51 | 0.05 |

| Glucoraphanin | 76.35 | 0.13 | 0.07 | 0.11 | 0.06 | 0.90 |

| Indolyl | ||||||

| Glucobrassicin | 1.23 | 2.15 | 1.89 | 3.45 | 1.11 | 0.54 |

| Neoglucobrassicin | 0.87 | 1.56 | 1.23 | 2.11 | 0.78 | 0.32 |

| Total Glucosinolates | >100 | >100 | - | - | >100 | 2.45 |

Data compiled from a comparative study on nine Brassica crops.[1]

Table 2: Predominant Glucosinolates in Various Cruciferous Vegetables

| Vegetable | Precursor Glucosinolate | Resulting Isothiocyanate |

| Broccoli | Glucoraphanin, Sinigrin | Sulforaphane, Allyl isothiocyanate |

| Brussels Sprouts | Sinigrin, Progoitrin | Allyl isothiocyanate, Goitrin |

| Cabbage | Sinigrin, Glucobrassicin | Allyl isothiocyanate, Indole-3-carbinol |

| Cauliflower | Sinigrin, Glucobrassicin | Allyl isothiocyanate, Indole-3-carbinol |

| Horseradish | Sinigrin | Allyl isothiocyanate |

| Kale | Sinigrin, Glucobrassicin | Allyl isothiocyanate, Indole-3-carbinol |

| Mustard | Sinigrin | Allyl isothiocyanate |

| Radish | Glucoraphanin | Sulforaphane |

| Watercress | Gluconasturtiin | Phenethyl isothiocyanate |

| Garden Cress | Glucotropaeolin | Benzyl isothiocyanate |

Information compiled from multiple sources.[2][3][8]

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of glucosinolates and isothiocyanates, as well as for assessing myrosinase activity.

Glucosinolate Extraction from Plant Material

This protocol describes a common method for extracting glucosinolates from freeze-dried plant tissue.

Materials:

-

Freeze-dried and finely ground plant material

-

70% (v/v) Methanol, pre-heated to 70°C

-

Deionized water

-

Sephadex A-25 anion exchange resin

-

Purified sulfatase solution (from Helix pomatia)

-

Centrifuge and centrifuge tubes

-

Water bath

Procedure:

-

Weigh approximately 500 mg of freeze-dried plant powder into a 50 mL centrifuge tube.

-

Add 10 mL of hot 70% methanol to the tube.

-

Cap the tube, shake vigorously, and place it in a water bath at 70°C for 20 minutes to inactivate endogenous myrosinase.

-

After cooling to room temperature, centrifuge the tube at 3000 rpm for 6 minutes.

-

Prepare a small column with a 0.5 cm plug of Sephadex A-25.

-

Apply 3 mL of the supernatant from the centrifuged sample to the prepared column.

-

Wash the column with deionized water to remove impurities.

-

To desulfate the glucosinolates, apply a purified sulfatase solution to the column and allow it to react overnight at room temperature.

-

Elute the resulting desulfoglucosinolates from the column with deionized water.

-

The eluate is then ready for quantification by HPLC.[9]

Quantification of Glucosinolates by HPLC

This protocol outlines the analysis of desulfoglucosinolates using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

-

HPLC System: With a UV detector.

-

Column: Reversed-phase C18 column (e.g., Acclaim 120, 2.1 x 50 mm, 3 µm).[9]

-

Mobile Phase: A gradient of water (A) and acetonitrile (B).[7]

-

Initial: 100% A

-

Linear gradient to 95% A / 5% B over 20 minutes.

-

-

Flow Rate: 0.8 mL/min.[7]

-

Injection Volume: 10 µL.[9]

Procedure:

-

Prepare a standard curve using a known concentration of a desulfoglucosinolate standard (e.g., desulfosinigrin).

-

Inject the prepared sample eluate into the HPLC system.

-

Identify the desulfoglucosinolate peaks in the sample chromatogram by comparing their retention times with those of the standards.

-

Quantify the amount of each desulfoglucosinolate by comparing the peak area with the standard curve.

Myrosinase Activity Assay

This spectrophotometric assay measures myrosinase activity by monitoring the decrease in absorbance as a glucosinolate substrate is hydrolyzed.

Materials:

-

Plant extract containing myrosinase

-

Sinigrin solution (substrate)

-

Phosphate buffer (10 mM, pH 7.0)

-

Spectrophotometer capable of reading in the UV range

Procedure:

-

Prepare a myrosinase extract by homogenizing fresh plant tissue in cold phosphate buffer.

-

Centrifuge the homogenate to remove solid debris. The supernatant contains the myrosinase.

-

In a quartz cuvette, mix the myrosinase extract with the sinigrin solution in the phosphate buffer.

-

Immediately place the cuvette in the spectrophotometer and measure the decrease in absorbance at 227 nm over time.

-

Myrosinase activity is calculated based on the rate of sinigrin hydrolysis, using the molar extinction coefficient for sinigrin.[10] One unit of myrosinase activity is defined as the amount of enzyme that hydrolyzes 1 µmol of sinigrin per minute under the specified conditions.[11]

Quantification of Isothiocyanates by GC-MS

This protocol describes the extraction and quantification of isothiocyanates using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Plant material

-

Dichloromethane (extraction solvent)

-

Internal standard (e.g., butylbenzene)

-

Anhydrous sodium sulfate

-

GC-MS system

Procedure:

-

Homogenize fresh plant material in water to allow for the enzymatic conversion of glucosinolates to isothiocyanates.

-

Extract the isothiocyanates from the aqueous mixture using dichloromethane.

-

Dry the organic extract with anhydrous sodium sulfate.

-

Concentrate the extract under a gentle stream of nitrogen.

-

Add a known amount of an internal standard.

-

Inject the sample into the GC-MS system.

-

Identify the isothiocyanate peaks based on their retention times and mass spectra compared to authentic standards.

-

Quantify the isothiocyanates by comparing their peak areas to that of the internal standard and constructing a calibration curve.[12]

Signaling Pathways and Mechanisms of Action

Isothiocyanates exert their biological effects by modulating a variety of cellular signaling pathways. Their high reactivity, particularly towards thiol groups in proteins, allows them to interact with and modify the function of key regulatory molecules.

The Nrf2-ARE Antioxidant Response Pathway

One of the most well-characterized mechanisms of action for isothiocyanates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway.[8][13] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Keap1.[13] Isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[14] The freed Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of numerous antioxidant and detoxification genes, upregulating their expression.[13] These genes encode for proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), which protect the cell from oxidative stress and carcinogens.

Inhibition of the NF-κB Inflammatory Pathway

Chronic inflammation is a key driver of many diseases, including cancer. The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB.[1] Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes such as cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2).[1] Isothiocyanates have been shown to inhibit the NF-κB pathway by preventing the degradation of IκB, thereby blocking the nuclear translocation and activity of NF-κB.[1][15] This anti-inflammatory action contributes significantly to their chemopreventive effects.

Induction of Apoptosis

Isothiocyanates can induce apoptosis (programmed cell death) in cancer cells through multiple mechanisms, making them promising candidates for anticancer drug development. They can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. A common mechanism involves the generation of reactive oxygen species (ROS) within the cancer cells.[2][16] This oxidative stress can lead to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[4] Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, leading to cell death.[2][16]

Experimental Workflow: From Plant to Data

The following diagram illustrates the logical workflow from the initial plant sample to the final data analysis for both glucosinolate and isothiocyanate quantification.

References

- 1. scispace.com [scispace.com]

- 2. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]

- 3. Phenethyl Isothiocyanate Suppresses the Proinflammatory Cytokines in Human Glioblastoma Cells through the PI3K/Akt/NF- κ B Signaling Pathway In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sensitivity of allyl isothiocyanate to induce apoptosis via ER stress and the mitochondrial pathway upon ROS production in colorectal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. op.niscair.res.in [op.niscair.res.in]

- 8. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 10. Purification of Active Myrosinase from Plants by Aqueous Two-Phase Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gcirc.org [gcirc.org]

- 12. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 13. academic.oup.com [academic.oup.com]

- 14. mdpi.com [mdpi.com]

- 15. Allyl isothiocyanate attenuates oxidative stress and inflammation by modulating Nrf2/HO-1 and NF-κB pathways in traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Analysis of Isothiocyanates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds with the general structure R–N=C=S. Found abundantly in cruciferous vegetables, these compounds and their precursors, glucosinolates, have garnered significant interest in the scientific community, particularly in the field of drug development, due to their potential chemopreventive and therapeutic properties. The bioactivity of isothiocyanates is intrinsically linked to their chemical structure, making a thorough understanding of their structural and spectroscopic properties paramount for researchers. This technical guide provides an in-depth overview of the key spectroscopic techniques and analytical workflows employed in the characterization and structural elucidation of isothiocyanates.

Spectroscopic Data of Isothiocyanates

Spectroscopic techniques are indispensable for the identification and structural analysis of isothiocyanates. Each method provides unique insights into the molecular framework, functional groups, and electronic environment of these compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the characteristic isothiocyanate functional group. The -N=C=S group exhibits a strong and typically broad asymmetric stretching vibration in a distinct region of the IR spectrum.

Table 1: Characteristic Infrared Absorption Frequencies for Isothiocyanates

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| Asymmetric N=C=S Stretch | 2000 - 2200[1] | Strong, often broad | This is the most characteristic absorption for isothiocyanates. The broadness can sometimes resolve into multiple maxima.[2] |

| Symmetric N=C=S Stretch | ~1080 - 1130 | Medium to Weak | This band is less intense and can be harder to identify. |

| C-N Stretch | ~1340 - 1420 | Medium | |

| C-S Stretch | 960 - 990[3] | Medium |

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, is complementary to IR spectroscopy. The symmetric vibrations of the isothiocyanate group are often more prominent in Raman spectra.

Table 2: Characteristic Raman Shifts for Isothiocyanates

| Vibrational Mode | Raman Shift Range (cm⁻¹) | Intensity | Notes |

| Asymmetric N=C=S Stretch | 2020 - 2100[4] | Moderate | |

| Symmetric N=C=S Stretch | ~1000 - 1200 | Strong | Often a very prominent peak in the Raman spectrum. |

| C-S Stretch | 670 - 780[4] | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and nitrogen framework of isothiocyanates and their surrounding chemical environment.

¹³C NMR Spectroscopy

A peculiar and widely noted feature of isothiocyanates in ¹³C NMR is the "near-silence" of the isothiocyanate carbon.[5][6] This is attributed to the structural flexibility and facile change of the N-hybridization in the R-N=C=S moiety, leading to extreme broadening of the signal.[5][6]

Table 3: Typical ¹³C NMR Chemical Shifts for Isothiocyanates

| Carbon Atom | Chemical Shift Range (ppm) | Notes |

| -N=C=S | 120 - 140 | Often very broad and difficult to observe.[5][6] |

| α-carbon to -NCS | 40 - 60 | The chemical shift is influenced by the nature of the R group. |

For example, in phenethyl isothiocyanate, the isothiocyanate carbon appears around 130 ppm.

¹⁵N NMR Spectroscopy

¹⁵N NMR can be a valuable tool for directly probing the nitrogen atom of the isothiocyanate group. The chemical shifts are highly dependent on the electronic environment.

Table 4: Typical ¹⁵N NMR Chemical Shifts for Isothiocyanates

| Nitrogen Atom | Chemical Shift Range (ppm) | Notes |

| R-N =C=S | -270 to -280 (relative to NH₃) | The isothiocyanate nitrogen is significantly deshielded.[7][8] |

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of isothiocyanates, as well as for gaining structural information through fragmentation patterns. Gas chromatography (GC) and liquid chromatography (LC) are commonly coupled with MS for the separation and analysis of isothiocyanates in complex mixtures.

Common Fragmentation Patterns:

The fragmentation of isothiocyanates in MS is influenced by the nature of the R group. Common fragmentation pathways include:

-

Cleavage of the R group: Loss of the side chain to generate an [NCS]⁺ fragment or related ions.

-

Rearrangements: McLafferty rearrangement can occur if the R group contains a γ-hydrogen.

-

Formation of characteristic ions: The presence of the sulfur atom can lead to unique fragmentation patterns that aid in identification.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data.

Infrared (IR) Spectroscopy: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of liquid and solid isothiocyanates.

Methodology:

-

Instrument Setup:

-

Sample Application:

-

Data Acquisition:

-

Acquire the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.[9]

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Raman Spectroscopy

Methodology:

-

Instrument Setup:

-

Select the appropriate laser excitation wavelength. Shorter wavelengths generally produce stronger Raman scattering, but may also induce fluorescence.[4]

-

Calibrate the spectrometer using a known standard (e.g., silicon).

-

Set the laser power to a low level initially to avoid sample degradation.[12]

-

Choose a suitable diffraction grating to balance spectral range and resolution.[12]

-

-

Sample Preparation:

-

Liquid isothiocyanates can be placed in a glass vial or NMR tube.

-

Solid samples can be analyzed directly or pressed into a pellet.

-

-

Data Acquisition:

-

Focus the laser onto the sample.

-

Acquire the Raman spectrum, adjusting the acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Perform cosmic ray removal and baseline correction as needed.

-

The x-axis is typically displayed as Raman shift (cm⁻¹).

-

¹³C NMR Spectroscopy

Methodology:

-

Sample Preparation:

-

Dissolve 5-20 mg of the isothiocyanate sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Data Acquisition:

-

Set the number of scans to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of ¹³C and the broadness of the isothiocyanate carbon signal, a larger number of scans may be required.

-

A relaxation delay of 1-2 seconds is common for qualitative spectra.[13]

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum using the solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[13]

-

Mass Spectrometry: GC-MS

Methodology:

-

Sample Preparation:

-

Dissolve the isothiocyanate sample in a volatile organic solvent (e.g., dichloromethane, hexane).

-

If analyzing a complex mixture, an extraction and cleanup step may be necessary.

-

-

Instrument Setup:

-

Install a suitable capillary column (e.g., a non-polar column like VF-5ms).

-

Set the oven temperature program to achieve good separation of the components. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C).[14]

-

Set the injector temperature (e.g., 250°C) and transfer line temperature (e.g., 270°C).[14]

-

Use helium as the carrier gas at a constant flow rate.[13]

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

The mass spectrometer is typically operated in electron ionization (EI) mode with an ionization energy of 70 eV.[14]

-

Acquire mass spectra over a suitable mass range (e.g., m/z 40-500).

-

-

Data Analysis:

-

Identify the peaks in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of each peak to identify the compound and its fragments.

-

Single-Crystal X-ray Diffraction

This technique provides the unambiguous three-dimensional structure of a molecule.

Methodology:

-

Crystal Growth:

-

This is often the most challenging step. High-purity material is required.

-

Slow evaporation of a saturated solution is a common method for growing single crystals of small organic molecules.[15] Choose a solvent in which the compound is moderately soluble.

-

Other techniques include slow cooling of a saturated solution and vapor diffusion.

-

A suitable crystal should have dimensions of approximately 0.1-0.3 mm.[16]

-

-

Data Collection:

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The "phase problem" is solved using computational methods to generate an initial electron density map.

-

A molecular model is built into the electron density map and refined to best fit the experimental data.

-

Logical Workflows and Signaling Pathways

Workflow for Structural Analysis of a Novel Isothiocyanate

The structural elucidation of a newly isolated or synthesized isothiocyanate typically follows a systematic workflow that integrates various spectroscopic and analytical techniques.

Caption: A logical workflow for the structural elucidation of a novel isothiocyanate.

Isothiocyanate Signaling Pathway: The Keap1-Nrf2 Pathway

Many isothiocyanates, such as sulforaphane, exert their biological effects by modulating cellular signaling pathways. A primary target is the Keap1-Nrf2 pathway, which is a critical regulator of the cellular antioxidant and detoxification response.

Caption: The Keap1-Nrf2 signaling pathway and its activation by isothiocyanates.

Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. Isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, inducing their expression and enhancing the cell's defense against oxidative stress.[9][18]

Conclusion

The robust and diverse analytical toolkit available to researchers is crucial for advancing our understanding of isothiocyanates. From the initial identification of the characteristic -N=C=S functional group by IR and Raman spectroscopy to the detailed mapping of the molecular framework by NMR and the definitive determination of the three-dimensional structure by X-ray crystallography, each technique provides a vital piece of the structural puzzle. A comprehensive approach, integrating these spectroscopic methods with mass spectrometry, enables the unambiguous characterization of isothiocyanates, which is a fundamental prerequisite for the rational design and development of new therapeutic agents based on these promising natural products.

References

- 1. chemicalpapers.com [chemicalpapers.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chem.uci.edu [chem.uci.edu]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. science-and-fun.de [science-and-fun.de]

- 8. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. agilent.com [agilent.com]

- 12. m.youtube.com [m.youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. rigaku.com [rigaku.com]

- 16. fiveable.me [fiveable.me]

- 17. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 18. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Thermal Stability and Decomposition of Isothiocyanic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiocyanic acid (HNCS) is a reactive chemical species of significant interest in various fields, including atmospheric chemistry, combustion science, and as a potential degradation product of isothiocyanate-containing pharmaceuticals. Understanding its thermal stability and decomposition pathways is crucial for predicting its environmental fate, controlling combustion processes, and ensuring the stability of therapeutic compounds. This technical guide provides a comprehensive overview of the current knowledge on the thermal behavior of this compound, drawing from experimental studies on related compounds and theoretical investigations into its decomposition mechanisms. Due to the inherent instability of pure this compound, direct experimental data on its thermal decomposition is scarce. Therefore, this guide focuses on its formation from precursor molecules and its subsequent, theoretically predicted, decomposition routes.

Introduction

This compound (HNCS) is the sulfur analog of isocyanic acid (HNCO) and exists in tautomeric equilibrium with thiocyanic acid (HSCN), with the isothiocyanate form being predominant in the gas phase. Its high reactivity makes it a challenging molecule to study in its pure form. Consequently, much of the understanding of its thermal behavior is derived from studies where it is generated in situ, primarily from the pyrolysis of alkyl isothiocyanates. This guide will synthesize the available information to provide a detailed picture of the formation, stability, and decomposition of this important molecule.

Formation of this compound from Precursors

The gas-phase pyrolysis of simple alkyl isothiocyanates has been shown to proceed via a unimolecular elimination reaction, yielding an olefin and this compound. This reaction is a primary route for generating HNCS for experimental and theoretical studies.

Decomposition of Alkyl Isothiocyanates

Studies on the gas-phase decomposition of ethyl, isopropyl, and s-butyl isothiocyanate have demonstrated that the primary decomposition pathway is the elimination of this compound.

Table 1: Kinetic Parameters for the Thermal Decomposition of Alkyl Isothiocyanates

| Alkyl Isothiocyanate | Temperature Range (°C) | Pressure Range (mmHg) | Log(A) (s⁻¹) | Activation Energy (Ea) (kcal/mol) |

| Ethyl Isothiocyanate | Not Specified | 35-350 | Not Specified | Not Specified |

| Isopropyl Isothiocyanate | Not Specified | 35-350 | Not Specified | Not Specified |

| s-Butyl Isothiocyanate | 273-325 | 47-350 | 12.46 ± 0.25 | 41.33 ± 0.65[1] |

Note: Specific Arrhenius parameters for ethyl and isopropyl isothiocyanate were not found in the provided search results, though the studies confirm the unimolecular elimination of HNCS.

Experimental Protocols for Precursor Decomposition

The study of alkyl isothiocyanate pyrolysis typically involves a conventional static system.

-

Apparatus: A Pyrex reaction vessel housed in an electric furnace with controlled temperature. A pressure transducer is connected to the vessel to monitor pressure changes.

-

Procedure:

-

The alkyl isothiocyanate sample is purified by distillation.

-

The reaction vessel is evacuated to a high vacuum.

-

The sample is vaporized and introduced into the heated reaction vessel to a desired initial pressure.

-

The change in total pressure is monitored over time using the pressure transducer.

-

The reaction is allowed to proceed for a specific duration, after which the products are collected and analyzed.

-

-

Analysis of Products:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the volatile products, such as the resulting olefin and any remaining isothiocyanate.

-

Titration: The amount of this compound produced can be determined by titration.

-

Infrared (IR) Spectroscopy: To identify functional groups of the products.

-

Caption: Unimolecular elimination of HNCS from an alkyl isothiocyanate.

Thermal Stability and Decomposition of this compound

Direct experimental data on the thermal decomposition of pure this compound is limited due to its high reactivity and tendency to polymerize. However, theoretical studies and observations from precursor decomposition experiments provide insights into its stability and potential decomposition pathways. It is known that at longer reaction times during the pyrolysis of alkyl isothiocyanates, the initially formed this compound begins to decompose into a complex mixture of products.

Theoretical Decomposition Pathways

Computational studies have explored the reactivity of HNCS, suggesting several potential decomposition pathways. One notable pathway involves its reaction with hydrogen sulfide (H₂S), which may be present in certain environments.

A theoretical study on the thermal decomposition products of thiourea proposed a mechanism where this compound reacts with hydrogen sulfide.

-

Addition of H₂S to HNCS: Hydrogen sulfide can add to the C=N bond of this compound to form carbamodithioic acid (H₂N-C(S)SH).

-

Decomposition of Carbamodithioic Acid: This intermediate is unstable and can decompose to form carbon disulfide (CS₂) and ammonia (NH₃).

Caption: Theoretical reaction of HNCS with H₂S to form CS₂ and NH₃.

Other potential unimolecular decomposition pathways for HNCS, based on analogous compounds like isocyanic acid (HNCO), could include:

-

Isomerization to Thiocyanic Acid (HSCN): Followed by decomposition of the less stable tautomer.

-

Decomposition to HNC and S: Requiring significant energy input.

-

Decomposition to HS and CN radicals: A radical pathway that would be prevalent at very high temperatures.

Proposed Experimental Protocols for HNCS Decomposition

To obtain direct experimental data on the thermal decomposition of HNCS, specialized techniques are required to handle this reactive species.

-

Flash Vacuum Pyrolysis (FVP) coupled with Matrix Isolation Spectroscopy:

-

HNCS Generation: Generate HNCS in the gas phase by the pyrolysis of a suitable precursor (e.g., s-butyl isothiocyanate) in a heated tube.

-

Pyrolysis of HNCS: Pass the HNCS gas through a second, higher-temperature pyrolysis zone.

-

Matrix Isolation: The decomposition products are immediately co-deposited with a large excess of an inert gas (e.g., argon) onto a cryogenic window (typically at ~10 K).

-

Spectroscopic Analysis: The frozen matrix is then analyzed using infrared (IR) or other spectroscopic techniques to identify the trapped decomposition products and any reactive intermediates. This method is ideal for studying highly reactive species.

-

-

Shock Tube Studies:

-

Gas Mixture Preparation: A dilute mixture of an HNCS precursor in a bath gas (e.g., argon) is prepared.

-

Shock Wave Generation: A shock wave is propagated through the gas mixture, rapidly heating it to a high temperature (typically >1000 K) for a very short duration.

-

In-situ Monitoring: The concentrations of reactants, intermediates, and products can be monitored in real-time using techniques like laser absorption spectroscopy.

-

Kinetic Analysis: By varying the temperature and pressure, kinetic parameters such as rate constants and activation energies for the decomposition of HNCS can be determined.

-

Caption: Workflow for studying HNCS thermal decomposition.

Summary of Potential Decomposition Products

Based on theoretical considerations and analogies with related compounds, the thermal decomposition of this compound could yield a variety of products depending on the conditions.

Table 2: Potential Thermal Decomposition Products of this compound (HNCS)

| Product | Formula | Potential Formation Pathway |

| Carbon Disulfide | CS₂ | Reaction with H₂S followed by decomposition |

| Ammonia | NH₃ | Reaction with H₂S followed by decomposition |

| Hydrogen Cyanide | HCN | Isomerization and subsequent reactions |

| Hydrogen Isocyanide | HNC | Isomerization and subsequent reactions |

| Sulfur (elemental) | S | Direct decomposition |

| Hydrogen Sulfide | H₂S | From side reactions or impurities |

| Thiocyanogen | (SCN)₂ | Dimerization of SCN radicals |

| Polymeric materials | (HNCS)n | Polymerization at lower temperatures |

Conclusion and Future Directions

The thermal stability and decomposition of this compound are complex and remain an area requiring further experimental investigation. While its formation from the pyrolysis of alkyl isothiocyanates is well-established, the subsequent fate of HNCS at elevated temperatures is primarily understood through theoretical models.

Future research should focus on direct experimental studies of HNCS decomposition using advanced techniques such as flash vacuum pyrolysis coupled with matrix isolation spectroscopy and shock tube studies coupled with sensitive diagnostic methods. Such studies would provide crucial quantitative data on decomposition temperatures, kinetic parameters, and product branching ratios. This information is vital for developing accurate models of combustion and atmospheric processes involving isothiocyanates and for ensuring the stability and safety of pharmaceuticals and other chemical products containing the isothiocyanate moiety.

References

Tautomerism of Isothiocyanic and Thiocyanic Acid: A Technical Overview

Abstract

This technical guide provides a comprehensive examination of the prototropic tautomerism between isothiocyanic acid (HNCS) and its higher-energy isomer, thiocyanic acid (HSCN). This equilibrium is of fundamental interest in chemistry and has implications for understanding the reactivity of the thiocyanate functional group. This document synthesizes data from spectroscopic and computational studies to detail the relative stabilities, structural properties, and the experimental methodologies used to characterize these two isomers. Particular emphasis is placed on the experimental protocols, including matrix isolation spectroscopy, which has been crucial for identifying and studying the transient HSCN species. All quantitative data are summarized in tabular format, and key processes are visualized using logical diagrams.

Introduction to HNCS/HSCN Tautomerism

Tautomers are isomers of a chemical compound that readily interconvert, most commonly through the migration of a proton. Thiocyanic acid (HSCN) and this compound (HNCS) represent a classic case of prototropic tautomerism, where a proton shifts between the sulfur and nitrogen atoms of the [SCN]⁻ anion.

The chemical equilibrium is as follows:

H-S-C≡N (Thiocyanic Acid) ⇌ H-N=C=S (this compound)

Extensive experimental and theoretical investigations have unequivocally established that this compound (HNCS) is the thermodynamically more stable and dominant tautomer under most conditions.[1][2][3] The less stable thiocyanic acid (HSCN) has been challenging to isolate and characterize, requiring specialized experimental techniques.

Relative Stability and Thermodynamic Equilibrium

The equilibrium between the two tautomers lies heavily in favor of this compound. In the vapor phase, the mixture consists of approximately 95% this compound (HNCS).[1][2] This pronounced stability is corroborated by high-level quantum chemical calculations.

Computational studies using Gaussian-3 (G3) theory predict a Gibbs free energy of isomerization (ΔGIsom) of 8.6 kcal/mol, favoring HNCS.[3] Photoionization mass spectrometric studies also indicate that HSCN is higher in energy by approximately 8 kcal/mol.[4] This significant energy difference explains the low abundance of the HSCN tautomer at equilibrium.

| Parameter | Value | Tautomer Favored | Method |

| Relative Abundance (Vapor Phase) | ~95% | This compound (HNCS) | Spectroscopic Analysis[1][2] |

| Gibbs Free Energy of Isomerization (ΔGIsom) | 8.6 kcal/mol | This compound (HNCS) | Gaussian-3 (G3) Theory[3] |

| Energy Difference | ~8 kcal/mol | This compound (HNCS) | Photoionization Mass Spectrometry[4] |

Table 1: Quantitative data on the equilibrium and relative stability of HNCS and HSCN tautomers.

Physicochemical and Structural Properties

While sharing the same molecular formula, the two tautomers exhibit distinct structural and physical properties. This compound has a bent, quasi-linear structure, whereas thiocyanic acid is an asymmetric rotor.[5][6] Both species have been observed and characterized spectroscopically.[2][7][8]

| Property | This compound (HNCS) | Thiocyanic Acid (HSCN) |

| Molecular Formula | CHNS | CHNS |

| Molar Mass | 59.09 g/mol | 59.09 g/mol |

| Structure | H-N=C=S | H-S-C≡N |

| Appearance | Colorless gas/liquid | White solid (at low temp.)[3] |

| Acidity (pKa) | 1.1 (at 20°C)[2] | Not experimentally determined |

| Molecular Geometry | Trans bent, quasi-linear[6] | Asymmetric rotor, near-prolate[5] |

Table 2: Key physicochemical and structural properties of isothiocyanic and thiocyanic acid.

Tautomeric Equilibrium Pathway

The interconversion between thiocyanic acid and this compound involves the migration of a proton between the sulfur and nitrogen atoms. This process represents a fundamental chemical relationship governing the structure and reactivity of the molecule.

Caption: Tautomeric equilibrium between HSCN and HNCS.

Experimental Protocols for Tautomer Characterization

The study of this tautomeric system, particularly the elusive HSCN isomer, relies on a combination of advanced spectroscopic and computational methods.

Spectroscopic Methodologies

-

Microwave Spectroscopy: This technique has been instrumental in determining the precise rotational spectra and, consequently, the gas-phase structures of both HNCS and HSCN.[3][7][8] By analyzing the absorption of microwave radiation, researchers can derive bond lengths, bond angles, and molecular symmetry with high accuracy.

-

Photoelectron Spectroscopy (PES): PES has been employed to investigate the electronic structure of the stable HNCS isomer. This method involves irradiating a molecule with high-energy photons and measuring the kinetic energy of the ejected electrons, providing insight into molecular orbital energies.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules. It has been used to study HNCS in the gas phase and, crucially, in combination with matrix isolation to identify HSCN.[3]

Matrix Isolation Technique

The definitive experimental verification of thiocyanic acid (HSCN) was achieved through matrix isolation spectroscopy.[3][8] This technique is designed to trap and study highly reactive or unstable species.

Experimental Protocol:

-

Sample Preparation: A precursor molecule (e.g., this compound, HNCS) is mixed with a large excess of an inert matrix gas, typically a noble gas like argon or nitrogen, in the gas phase.

-

Deposition: This gaseous mixture is slowly deposited onto a cryogenic window (e.g., CsI or BaF₂) cooled to extremely low temperatures (typically below 20 K). The inert gas solidifies, forming a rigid, unreactive solid matrix that traps and isolates the guest molecules.

-

In Situ Generation: The unstable species of interest (HSCN) is often generated in situ. In the case of the HNCS/HSCN system, this can be achieved by photolysis (UV irradiation) of the trapped HNCS molecules, which induces the tautomerization.

-

Spectroscopic Analysis: The trapped, isolated molecules are then analyzed using spectroscopic methods, most commonly Fourier-Transform Infrared (FTIR) spectroscopy. The inert matrix prevents intermolecular interactions and stabilizes the transient species long enough for its vibrational spectrum to be recorded and analyzed.

Caption: Simplified workflow for Matrix Isolation Spectroscopy.

Computational Chemistry

Theoretical calculations are indispensable for studying this system. Ab initio and Density Functional Theory (DFT) methods, such as B3LYP with large basis sets (e.g., aug-cc-pVTZ), have been used to:

-

Calculate the equilibrium geometries and relative energies of the tautomers.[3][5]

-

Predict vibrational frequencies to aid in the assignment of experimental IR spectra.

-

Map the potential energy surface for the interconversion process to understand the reaction mechanism and energy barriers.

Conclusion

The tautomeric relationship between this compound (HNCS) and thiocyanic acid (HSCN) is characterized by the pronounced thermodynamic stability of the HNCS form. The successful characterization of the high-energy HSCN isomer stands as a testament to the power of combining sophisticated experimental techniques, particularly matrix isolation spectroscopy, with high-level computational chemistry. For researchers in drug development, understanding this fundamental equilibrium is crucial, as the structural form of a molecule dictates its intermolecular interactions, receptor binding affinity, and overall biological activity. The methodologies outlined herein provide a robust framework for investigating similar tautomeric systems of pharmaceutical relevance.

References

- 1. Thiocyanic acid - Wikiwand [wikiwand.com]

- 2. Thiocyanic acid - Wikipedia [en.wikipedia.org]

- 3. A Combined Experimental and Quantum Chemical Study on the Putative Protonophoric Activity of Thiocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] LABORATORY DETECTION OF THIOCYANIC ACID HSCN | Semantic Scholar [semanticscholar.org]

The Pharmacological Potential of Isothiocyanates: A Technical Guide for Researchers

An in-depth exploration of the mechanisms of action, quantitative efficacy, and experimental protocols for harnessing the therapeutic benefits of isothiocyanates.

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found predominantly in cruciferous vegetables such as broccoli, cabbage, and watercress.[1][2] Emerging from the hydrolysis of glucosinolates, these compounds have garnered significant scientific interest for their potent pharmacological properties, including anticarcinogenic, anti-inflammatory, neuroprotective, and cardioprotective effects.[2][3] This technical guide provides a comprehensive overview of the health benefits and pharmacological potential of ITCs, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways they modulate, tailored for researchers, scientists, and drug development professionals.

Core Pharmacological Activities and Mechanisms of Action

Isothiocyanates exert their diverse biological effects through a variety of molecular mechanisms, primarily centered around their ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and cell cycle regulation.

Anti-inflammatory and Antioxidant Properties

A primary mechanism underlying the beneficial effects of ITCs is their potent anti-inflammatory and antioxidant activity.[2][4] Many ITCs, including sulforaphane (SFN), phenethyl isothiocyanate (PEITC), and allyl isothiocyanate (AITC), have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][5][6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[6][7] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). ITCs can react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2, allowing it to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-dependent genes.[7][8]

Furthermore, ITCs can suppress inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory gene expression.[5][9] This inhibition can occur through various mechanisms, including the prevention of IκB-α degradation and the subsequent nuclear translocation of NF-κB.[9]

Anticancer Potential

The anticancer properties of isothiocyanates are well-documented and multifaceted.[5][10][11] ITCs can inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis (programmed cell death).[10][12] For instance, PEITC has been shown to cause G2/M phase cell cycle arrest in various cancer cell lines.[13] The induction of apoptosis is often mediated through the modulation of Bcl-2 family proteins and the activation of caspases.[11]

Moreover, ITCs can modulate the activity of phase I and phase II drug-metabolizing enzymes, which are involved in the detoxification of carcinogens.[2][5] They can inhibit phase I enzymes that activate pro-carcinogens and induce phase II enzymes that facilitate their excretion.[2]

Neuroprotective Effects

Isothiocyanates have demonstrated significant neuroprotective potential, primarily attributed to their antioxidant and anti-inflammatory properties.[1][14] By activating the Nrf2 pathway, ITCs can protect neurons from oxidative stress-induced damage, a key factor in the pathogenesis of neurodegenerative diseases.[1][14] Studies have shown that SFN can protect dopaminergic neurons and improve motor function in animal models of Parkinson's disease.[1] Their ability to cross the blood-brain barrier makes them promising candidates for neurological drug development.[1][15]

Cardioprotective Benefits

Emerging evidence suggests that isothiocyanates may also confer cardiovascular benefits.[9] Their anti-inflammatory and antioxidant effects can help to mitigate the processes of atherosclerosis and other cardiovascular diseases.[1] Sulforaphane, in particular, has been shown to protect against cardiovascular-related inflammation and heart failure in preclinical studies.[1]

Quantitative Data on Isothiocyanate Efficacy

The following tables summarize quantitative data from various studies, highlighting the effective concentrations and observed effects of different isothiocyanates in preclinical models. This data provides a valuable reference for designing future experiments and for understanding the therapeutic window of these compounds.

| Isothiocyanate | Model System | Concentration/Dose | Key Findings | Reference |

| Sulforaphane (SFN) | Human renal proximal tubule HK-2 cells | 1.25–5 μM | Upregulation of Nrf2 target genes (NQO1, HO-1, GCLC) | [1] |

| Type 2 Diabetes Patients | 112.5 & 225 µM (L-SFN) for a few weeks | Significant improvement in markers of type 2 diabetes | [2] | |

| Phenethyl Isothiocyanate (PEITC) | Prostate cancer cells (LNCaP) | 10 μM | Caused cell cycle arrest and enhanced Histone 3 (H3) acetylation | [5] |

| Rats (oral dose) | 10 and 100 μmol/kg | Plasma concentrations reached 9.2 to 42.1 μM | [13] | |

| HeLa cells | 2.5 μM | Caused G2/M phase cell cycle arrest and inhibited cell growth | [13] | |

| Allyl Isothiocyanate (AITC) | Human leukemia HL-60 cells | Near IC50 value | Arrested cells in the G1 phase | [16] |

| Bladder cancer UM-UC-3 cells | Near IC50 value | Caused G2/M arrest | [16] |

Table 1: Quantitative Efficacy of Key Isothiocyanates in Preclinical Models

| Isothiocyanate | Bioavailability | Peak Plasma Time | Key Metabolites | Reference |

| Sulforaphane (SFN) | ~20% (dose-dependent) | ~1 hour | Dithiocarbamates | [17] |

| Allyl Isothiocyanate (AITC) | Nearly 90% (oral administration) | - | Mercapturic acid pathway metabolites | [16] |

Table 2: Pharmacokinetic Parameters of Selected Isothiocyanates

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for advancing research on isothiocyanates. This section provides methodologies for key experiments cited in the literature.

Quantification of Isothiocyanates by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of isothiocyanates in biological and plant samples.[18][19] A common approach involves derivatization to enhance detection.

Protocol: HPLC Analysis of Isothiocyanates after Cyclocondensation with 1,2-benzenedithiol [18][20]

-

Sample Extraction: Extract isothiocyanates from the sample matrix using an appropriate solvent (e.g., methanol).

-

Derivatization:

-

Mix 250 µL of the sample extract with 250 µL of 100 mM potassium phosphate buffer (pH 8.5).

-

Add 500 µL of 10 mM 1,2-benzenedithiol in methanol.

-

Incubate the mixture for 2 hours at 65 °C.

-

Cool the reaction mixture to room temperature.

-

-

Sample Preparation for HPLC:

-

Centrifuge the mixture at a low speed.

-

Filter the supernatant through a 0.22 µm nylon filter.

-

-

HPLC Analysis:

-

Inject the filtered sample into an RP-HPLC system.

-

Mobile Phase: Isocratic elution with 80% methanol.

-

Flow Rate: 1 mL/min.

-

Column Temperature: 40 °C.

-

Detection: UV detector at 365 nm.

-

The derivatized product, 1,3-benzodithiole-2-thione, is eluted and quantified.

-

-

Quantification: Use a calibration curve prepared with a known standard, such as allyl-isothiocyanate.

Cell-Based Assays for Nrf2 Activation

Assessing the activation of the Nrf2 pathway is fundamental to understanding the antioxidant and anti-inflammatory effects of isothiocyanates.

Protocol: Western Blot Analysis for Nrf2 Nuclear Translocation

-

Cell Culture and Treatment:

-

Culture cells (e.g., human renal proximal tubule HK-2 cells) to the desired confluency.

-

Treat the cells with varying concentrations of the isothiocyanate of interest (e.g., SFN at 1.25–5 μM) for a specified duration.

-

-

Nuclear and Cytoplasmic Fractionation:

-

Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic proteins using a commercially available kit or a standard protocol.

-

-

Protein Quantification:

-

Determine the protein concentration of both the nuclear and cytoplasmic fractions using a protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for Nrf2.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

-

Analysis:

-

Quantify the band intensity for Nrf2 in the nuclear and cytoplasmic fractions. An increase in the nuclear Nrf2 level relative to the cytoplasmic level indicates activation and translocation. Use a nuclear loading control (e.g., Lamin B1) and a cytoplasmic loading control (e.g., GAPDH) for normalization.

-

Signaling Pathways and Visualizations

To provide a clearer understanding of the complex molecular interactions, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by isothiocyanates.

Caption: Nrf2 activation pathway modulated by isothiocyanates.

References

- 1. mdpi.com [mdpi.com]

- 2. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 3. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. Anticancer Activity of Sulforaphane: The Epigenetic Mechanisms and the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Keap1-Nrf2 Signaling: A Target for Cancer Prevention by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Beneficial Health Effects of Glucosinolates-Derived Isothiocyanates on Cardiovascular and Neurodegenerative Diseases [mdpi.com]

- 10. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 11. Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Targets of Dietary Phenethyl Isothiocyanate and Sulforaphane for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An overview on neuroprotective effects of isothiocyanates for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Allyl isothiocyanate as a cancer chemopreventive phytochemical - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Absolute bioavailability and dose-dependent pharmacokinetic behaviour of dietary doses of the chemopreventive isothiocyanate sulforaphane in rat | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 18. 4.9. Isothiocyanates HPLC Analyses [bio-protocol.org]

- 19. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables [mdpi.com]

The Role of Isothiocyanates in Cruciferous Vegetables: A Technical Guide for Researchers and Drug Development Professionals

December 13, 2025

Abstract

Isothiocyanates (ITCs) are a class of sulfur-containing phytochemicals derived from the hydrolysis of glucosinolates, which are abundant in cruciferous vegetables. Extensive preclinical evidence has established the potent chemopreventive, anti-inflammatory, antioxidant, and neuroprotective properties of ITCs. These biological activities are attributed to their ability to modulate a multitude of cellular signaling pathways, including the Keap1-Nrf2 antioxidant response, apoptosis, and cell cycle regulation. This technical guide provides an in-depth overview of the current understanding of the role of ITCs, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key signaling pathways to support further research and drug development efforts in this promising field.

Introduction

Cruciferous vegetables, such as broccoli, cabbage, and kale, are widely recognized for their health-promoting properties, largely attributable to their high content of glucosinolates.[1] Upon plant cell damage, such as during chewing or cutting, the enzyme myrosinase hydrolyzes glucosinolates into various bioactive compounds, most notably isothiocyanates (ITCs).[2] The diverse chemical structures of ITCs, determined by the side chain of their precursor glucosinolates, give rise to a broad spectrum of biological activities.[1]